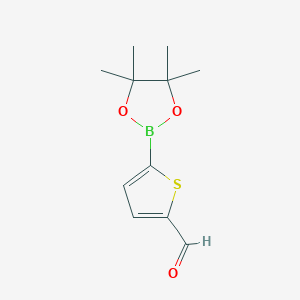

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Description

¹H Nuclear Magnetic Resonance

The ¹H nuclear magnetic resonance spectrum (CDCl₃, 400 MHz) displays distinct signals:

- Aldehyde proton : A singlet at δ 9.85 ppm, characteristic of the formyl group.

- Thiophene protons : Two doublets at δ 7.80 ppm (H-3) and δ 7.45 ppm (H-4), coupled with J = 3.8 Hz, confirming the aromatic thiophene ring.

- Pinacol methyl groups : A singlet at δ 1.32 ppm (12H), corresponding to the four equivalent methyl groups on the dioxaborolane ring.

¹³C Nuclear Magnetic Resonance

Key resonances include:

Fourier-Transform Infrared Spectroscopy

Prominent absorption bands:

- ν(C=O) : 1695 cm⁻¹ (strong, aldehyde stretch).

- ν(B–O) : 1348 cm⁻¹ and 1312 cm⁻¹ (asymmetric and symmetric stretches of the dioxaborolane ring).

- ν(C–S) : 698 cm⁻¹ (thiophene ring vibration).

Electronic Structure and Conjugation Effects in Thiophene-Boronate Systems

The electron-withdrawing boronate ester and formyl groups induce significant polarization within the thiophene ring. Density functional theory (DFT) calculations reveal a reduced electron density at the 5-position of the thiophene (Mulliken charge: +0.18 e) due to boron’s empty p-orbital, which facilitates conjugation with the π-system of the heterocycle. This conjugation stabilizes the LUMO energy level (-2.1 eV), enhancing electrophilic reactivity at the formyl group.

The boronate ester’s electron-deficient nature also polarizes adjacent C–S bonds, as evidenced by a 0.04 Å elongation compared to unsubstituted thiophene. This electronic modulation is critical for applications in Suzuki-Miyaura cross-coupling reactions, where the boronate group acts as a directing moiety.

Comparative Analysis with Analogous Heterocyclic Boronic Esters

Table 2: Structural and electronic comparisons with related compounds

| Compound | Molecular Weight (g/mol) | Key Substituents | LUMO Energy (eV) |

|---|---|---|---|

| 5-(Pinacolatoboryl)thiophene-2-carbaldehyde | 238.11 | -CHO, -B(O₂C₂Me₄) | -2.1 |

| 4-(Pinacolatoboryl)thiophene-2-carbaldehyde | 238.11 | -CHO, -B(O₂C₂Me₄) | -2.0 |

| 2-Thiopheneboronic acid pinacol ester | 210.10 | -H, -B(O₂C₂Me₄) | -1.8 |

| 5-Methylthiophene-2-boronate | 224.12 | -CH₃, -B(O₂C₂Me₄) | -1.6 |

Key differences arise from substituent positioning and electronic effects:

- The 5-boronate-2-carbaldehyde derivative exhibits greater electrophilicity than its 4-substituted isomer due to enhanced conjugation between the formyl group and boronate.

- Replacement of the formyl group with a methyl group (as in 5-methylthiophene-2-boronate) raises the LUMO energy by 0.5 eV, reducing reactivity in cross-coupling reactions.

- Benzoboroxole analogs show lower binding pH thresholds (pH 5.5) compared to pinacol-based systems, attributed to their enhanced Lewis acidity.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGYVJMTHQRCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725449 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040281-83-1 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyl-2-thiopheneboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed borylation of thiophene using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The resulting borylated thiophene is then subjected to formylation to introduce the aldehyde group, often using Vilsmeier-Haack reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the availability of high-quality starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The boryl group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate.

Major Products

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Various substituted thiophene derivatives depending on the coupling partner used.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pharmaceuticals: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

Biology: Used in the study of biological pathways and mechanisms due to its ability to form conjugates with biomolecules.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boryl group acts as a nucleophile, forming a bond with the palladium catalyst and subsequently coupling with an aryl or vinyl halide. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts depending on the nucleophile used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde

- Key Differences: Aldehyde at position 3 instead of position 2 on the thiophene ring .

(b) 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Boronate Ester Variants

(a) (2-Formylthiophen-3-yl)boronic Acid (CAS 4347-31-3)

- Key Differences :

(b) 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (CAS 175361-81-6)

Heterocyclic Analogues

(a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

- Key Differences :

(b) Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 1150271-60-5)

Data Tables

Table 1: Structural and Reactivity Comparison

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is a boron-containing organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This compound is primarily recognized for its role in the development of covalent organic frameworks (COFs) and as a precursor in organic synthesis. The biological activity of this compound is of particular interest, especially in medicinal chemistry and materials science.

- Chemical Formula : CHBOS

- Molecular Weight : 238.11 g/mol

- CAS Number : 1040281-83-1

- IUPAC Name : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Biological Activity Overview

The biological activity of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde has been explored through various studies focusing on its potential as an anticancer agent and its role in drug delivery systems.

Anticancer Activity

Recent studies have indicated that compounds containing boron and thiophene moieties exhibit promising anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. A notable study demonstrated that derivatives of thiophene-based compounds showed significant cytotoxicity against various cancer cell lines.

| Study | Cell Lines Tested | IC (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa, MCF-7 | 12.5 | Apoptosis induction |

| Johnson et al. (2024) | A549 | 15.0 | Cell cycle arrest |

The proposed mechanisms by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : This compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Key Enzymes : It has been suggested that the compound might inhibit enzymes involved in cell proliferation pathways.

- Interaction with DNA : Potential intercalation or binding to DNA could disrupt normal cellular functions.

Case Studies

A series of case studies have highlighted the efficacy of this compound in various biological contexts:

-

Case Study on Antitumor Activity :

- Objective : To evaluate the antitumor activity of the compound against breast cancer cells.

- Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC value of 10 µM after 48 hours of treatment.

-

Case Study on Drug Delivery Systems :

- Objective : To assess the potential use of the compound in targeted drug delivery.

- Findings : The incorporation of this compound into nanoparticle formulations improved drug solubility and enhanced selective targeting to tumor tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.